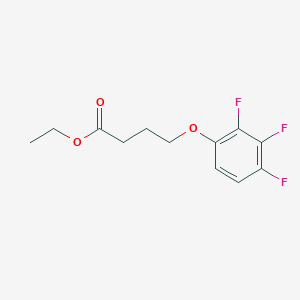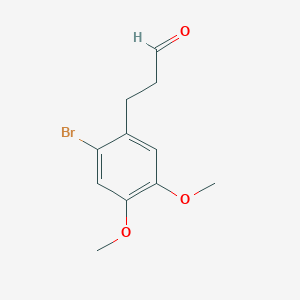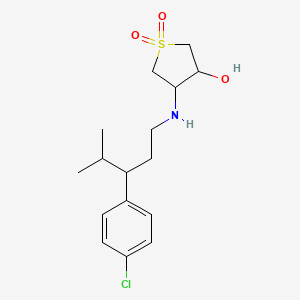
C16H24ClNO3S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes a chloro group, a cyclohexyl group, an ethoxy group, and a benzenesulfonamide moiety. It has a molecular weight of 345.88 g/mol .
Preparation Methods
The synthesis of 4-Chloro-N-cyclohexyl-3-ethoxy-N-ethylbenzenesulfonamide involves several steps. One common method includes the reaction of 3-ethoxybenzenesulfonyl chloride with N-cyclohexyl-N-ethylamine in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
4-Chloro-N-cyclohexyl-3-ethoxy-N-ethylbenzenesulfonamide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like or to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as or , leading to the formation of amine derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
4-Chloro-N-cyclohexyl-3-ethoxy-N-ethylbenzenesulfonamide: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Chloro-N-cyclohexyl-3-ethoxy-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
Comparison with Similar Compounds
4-Chloro-N-cyclohexyl-3-ethoxy-N-ethylbenzenesulfonamide: can be compared with similar compounds such as:
4-Chloro-N-cyclohexyl-3-ethoxy-N-methylbenzenesulfonamide: This compound has a similar structure but with a methyl group instead of an ethyl group.
4-Chloro-N-cyclohexyl-3-methoxy-N-ethylbenzenesulfonamide: This compound has a methoxy group instead of an ethoxy group.
4-Chloro-N-cyclohexyl-3-ethoxy-N-propylbenzenesulfonamide: This compound has a propyl group instead of an ethyl group.
These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the variations in their substituents.
Properties
Molecular Formula |
C16H24ClNO3S |
|---|---|
Molecular Weight |
345.9 g/mol |
IUPAC Name |
4-[[3-(4-chlorophenyl)-4-methylpentyl]amino]-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C16H24ClNO3S/c1-11(2)14(12-3-5-13(17)6-4-12)7-8-18-15-9-22(20,21)10-16(15)19/h3-6,11,14-16,18-19H,7-10H2,1-2H3 |
InChI Key |
IVQRGOYRMMQZOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCNC1CS(=O)(=O)CC1O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide](/img/structure/B12630082.png)
![1h-Pyrrolo[2,3-b]pyridine, 2-chloro-3-iodo-1-(phenylsulfonyl)-](/img/structure/B12630085.png)
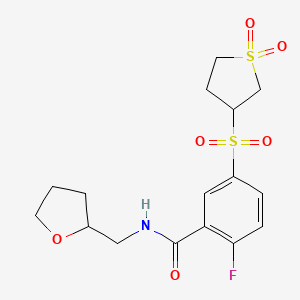
![(2S)-2-[3-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B12630091.png)
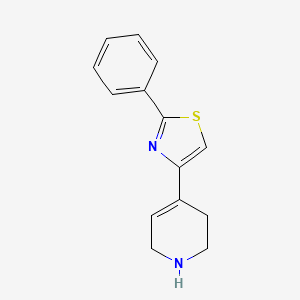
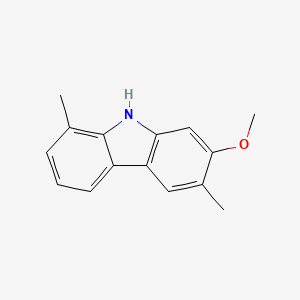
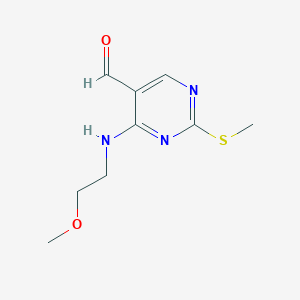
![2-(Pyridin-2-yl)ethyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12630101.png)
![1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3'-[(methylamino)carbonyl][1,1'-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo-](/img/structure/B12630102.png)

![Methyl 3-[(prop-2-en-1-yl)amino]butanoate](/img/structure/B12630115.png)
![1-[2-(Methanesulfonyl)ethenyl]naphthalene](/img/structure/B12630123.png)
